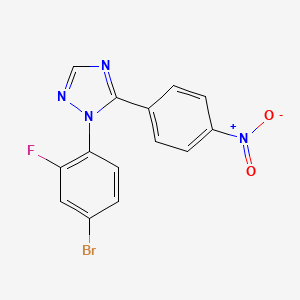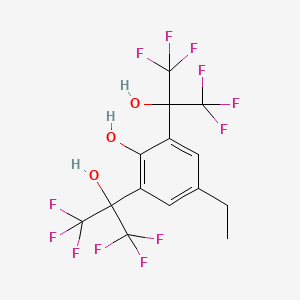![molecular formula C25H29ClN2O4 B11639763 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophényl)-1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe appartenant à la classe des pyrrolones. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorophényle, une chaîne diméthylaminopropyl et un groupe éthoxy-méthylphénylcarbonyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(4-chlorophényl)-1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation de composés intermédiaires, suivie de réactions de couplage, de cyclisation et de modifications de groupe fonctionnel. Les réactifs couramment utilisés dans ces réactions comprennent les agents chlorants, les amines et les composés carbonylés. Les conditions de réaction telles que la température, le solvant et les catalyseurs sont optimisées pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclut l’utilisation de grands réacteurs, de systèmes à flux continu et un contrôle automatisé des paramètres de réaction. L’objectif est de produire le composé de manière efficace et rentable tout en maintenant une qualité et une constance élevées.
Analyse Des Réactions Chimiques
Types de réactions
5-(4-chlorophényl)-1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation, modifiant potentiellement ses propriétés chimiques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (p. ex., le permanganate de potassium), les agents réducteurs (p. ex., l’hydrure de lithium et d’aluminium) et les nucléophiles (p. ex., les amines, les thiols). Les conditions de réaction telles que le pH, la température et le choix du solvant sont essentielles pour contrôler les voies de réaction et les résultats.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels, tels que la possibilité d’agir comme un candidat médicament pour des maladies spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with biological macromolecules or its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
Industrially, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de 5-(4-chlorophényl)-1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires telles que des enzymes, des récepteurs ou de l’ADN. Le composé peut exercer ses effets en se liant à ces cibles, en modifiant leur activité et en modulant des voies biochimiques spécifiques. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exactes impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-chlorophényl)-1-[3-(diméthylamino)propyl]-4-[(4-méthoxy-2-méthylphényl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-chlorophényl)-1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-éthylphényl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Unicité
L’unicité de 5-(4-chlorophényl)-1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C25H29ClN2O4 |
|---|---|
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29ClN2O4/c1-5-32-19-11-12-20(16(2)15-19)23(29)21-22(17-7-9-18(26)10-8-17)28(25(31)24(21)30)14-6-13-27(3)4/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+ |
Clé InChI |
KIGLXYDWCFWOTJ-XTQSDGFTSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)
